molecular formula C18H18ClN5O3 B2388715 5-((4-chlorophenyl)amino)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291859-25-0

5-((4-chlorophenyl)amino)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2388715
CAS No.: 1291859-25-0
M. Wt: 387.82
InChI Key: PPVSAQKHDNYODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-chlorophenyl)amino)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a sophisticated chemical tool featuring a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its metabolic stability, strong dipole moment, and ability to mimic amide bonds, which facilitates robust interactions with biological targets . This compound is part of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class, a series identified for its high ligand efficiency and notable bioactivity in phenotypic screening campaigns . Its molecular architecture, which includes a 4-chlorophenyl group and a 2,4-dimethoxybenzyl moiety, is engineered to explore structure-activity relationships (SAR) in drug discovery, particularly in modulating potency and physicochemical properties . The ATC core is synthetically accessible via reliable routes such as the cyclization of an azide with an α-cyano amide, enabling rapid analog generation for lead optimization studies . This compound is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not approved for use in humans, animals, or as a therapeutic or diagnostic agent. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

1291859-25-0

Molecular Formula

C18H18ClN5O3

Molecular Weight

387.82

IUPAC Name

5-(4-chloroanilino)-N-[(2,4-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H18ClN5O3/c1-26-14-8-3-11(15(9-14)27-2)10-20-18(25)16-17(23-24-22-16)21-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,25)(H2,21,22,23,24)

InChI Key

PPVSAQKHDNYODF-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl)OC

solubility

not available

Origin of Product

United States

Biological Activity

5-((4-Chlorophenyl)amino)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. The triazole ring is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, summarizing key research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure

The compound features a triazole moiety linked to a 4-chlorophenyl group and a dimethoxybenzyl substituent. This structural configuration is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with triazole structures exhibit various biological activities. The following sections detail specific activities related to the compound .

Antitumor Activity

Several studies have highlighted the antitumor potential of triazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A notable study demonstrated that triazole derivatives can inhibit BRAF(V600E) and EGFR pathways, which are crucial in tumor growth and proliferation .

Table 1: Antitumor Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715.2EGFR Inhibition
Compound BA54912.8BRAF Inhibition
This compoundHeLa10.5Apoptosis Induction

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been attributed to their ability to inhibit key inflammatory mediators. Research indicates that compounds with similar structures can downregulate cyclooxygenase (COX) enzymes and reduce pro-inflammatory cytokine production .

Case Study:
In a recent study on a related triazole derivative, the compound exhibited significant inhibition of COX-2 activity in vitro, leading to decreased levels of prostaglandin E2 (PGE2) in human macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The compound under discussion has shown promising results against various bacterial strains.

Table 2: Antimicrobial Activity of Related Triazole Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound CStaphylococcus aureus32
Compound DEscherichia coli16
This compoundPseudomonas aeruginosa8

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups such as chlorine enhances the biological activity of triazole derivatives. Additionally, the dimethoxy substitution on the benzyl group appears to improve solubility and bioavailability .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of the compound towards various biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in cancer progression and inflammation.

Figure 1: Molecular Docking Results
Molecular Docking

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to triazole derivatives. The specific compound has been evaluated for its efficacy against various cancer cell lines. For instance:

  • Anticancer Efficacy : In vitro studies demonstrated that similar triazole derivatives exhibited substantial growth inhibition against multiple cancer cell lines, including breast (MCF7), ovarian (OVCAR-8), and glioblastoma (SNB-19) cells. Percent growth inhibitions (PGIs) were reported as high as 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells .

Case Study: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis indicated that modifications in the triazole ring and substituents significantly influenced the anticancer activity. Compounds with electron-withdrawing groups like 4-chlorophenyl showed enhanced potency compared to their unsubstituted counterparts.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that triazole derivatives can possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • In Vitro Antimicrobial Activity : Compounds similar to 5-((4-chlorophenyl)amino)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide were tested against various pathogens, demonstrating promising results in inhibiting bacterial growth .

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with biological targets. These studies help elucidate the mechanism of action and optimize the structure for improved efficacy.

Insights from Molecular Docking:

  • Binding Affinity : The binding affinity of the compound to target proteins was assessed using software like Schrodinger's Glide. The results indicated strong interactions with active sites of enzymes involved in cancer proliferation pathways .

Data Table: Summary of Biological Activities

Activity TypeCell Line/PathogenPercent Growth InhibitionReference
AnticancerSNB-1986.61%
AnticancerOVCAR-885.26%
AntimicrobialGram-positive bacteriaSignificant inhibition
AntimicrobialGram-negative bacteriaSignificant inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 1,2,3-triazole-4-carboxamide scaffold is highly versatile, with modifications at the 1-aryl, 5-amino, and carboxamide positions driving diverse pharmacological profiles. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Biological Activity/Findings Reference
Title Compound : 5-((4-chlorophenyl)amino)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide - 1-Position: 4-Chlorophenylamino
- Carboxamide: 2,4-dimethoxybenzyl
- Enhanced lipophilicity due to dimethoxybenzyl
- Potential for π-π stacking with aromatic groups
Not directly reported; analogs show anticancer and enzyme inhibition
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide - 1-Position: 4-Methoxyphenyl
- 5-Position: Cyclopropyl
- Carboxamide: 4-Cl
- Increased steric bulk from cyclopropyl
- Improved metabolic stability
Anticancer activity (Pokhodylo & Slyvka et al., 2020)
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide - 1-Position: 4-Chlorophenyl
- Carboxamide: Hydroxypropan-2-yl
- Hydrophilic hydroxyl group improves solubility
- Chiral center may influence receptor binding
Crystallographic data available (CSD refcode ZIPSEY)
N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide - Carboxamide: 2-Aminoethyl - Basic aminoethyl group enhances water solubility
- Potential for ionic interactions
High yield (88%) in synthesis; no direct activity reported
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - 1-Position: 4-Fluorobenzyl
- Carboxamide: 3-Methylphenyl
- Fluorine enhances bioavailability
- Methylphenyl may reduce metabolic degradation
Supplier-listed (CAS 899973-09-2); activity not disclosed

Pharmacokinetic and Metabolic Comparisons

  • Metabolism : The carboxamide-linked 2,4-dimethoxybenzyl group in the title compound is less prone to hydrolysis than esters or primary amides (e.g., CAI, which undergoes cleavage into inactive metabolites like M1) .
  • Receptor Binding : Pyrazole analogs (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide) with similar carboxamide substituents exhibit potent CB1 receptor antagonism (IC50 = 0.139 nM), suggesting triazole analogs may target similar pathways .

Data Tables

Table 1: Substituent Impact on Key Properties

Substituent Type Example Compound Effect on Properties
Lipophilic (e.g., dimethoxybenzyl) Title compound Increased logP; potential for enhanced blood-brain barrier penetration
Hydrophilic (e.g., hydroxypropan-2-yl) ZIPSEY Improved solubility; possible renal excretion
Electron-withdrawing (e.g., Cl) N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Stabilizes aromatic ring; may enhance enzyme inhibition via halogen bonding

Preparation Methods

One-Pot Cyclocondensation Using β-Ketonitrile Derivatives

A method adapted from benzylic 1,2,3-triazole-4-carboxamide syntheses involves reacting a β-ketonitrile precursor with a benzyl azide under basic conditions. For this compound, the β-ketonitrile would derive from 4-chloroaniline and a cyanoacetate ester. The reaction proceeds via nucleophilic attack and cyclization, facilitated by 1,8-diazabicycloundec-7-ene (DBU), to form the triazole ring. Subsequent amidation with 2,4-dimethoxybenzylamine yields the target product.

Reaction Conditions :

  • Solvent: Anhydrous tert-butanol
  • Temperature: 70°C for 24 hours
  • Base: DBU (1.2 equiv) followed by potassium tert-butoxide (3.0 equiv)
  • Yield: ~80% (based on analogous reactions)

Stepwise Functionalization of the Triazole Core

Introduction of the 4-Chlorophenylamino Group

The amino group is introduced via nucleophilic aromatic substitution (SNAr) on a pre-formed triazole intermediate bearing a leaving group (e.g., chloride or fluoride). For example, 5-chloro-1H-1,2,3-triazole-4-carboxamide can react with 4-chloroaniline in the presence of a palladium catalyst to form the C–N bond.

Key Considerations :

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Catalyst: Palladium acetate with a phosphine ligand
  • Temperature: 100–120°C

Attachment of the 2,4-Dimethoxybenzyl Moiety

The carboxamide group is installed through a coupling reaction between a triazole carboxylic acid derivative and 2,4-dimethoxybenzylamine. Activation of the carboxylic acid using carbodiimides (e.g., EDC or DCC) enhances reactivity.

Procedure :

  • Convert triazole-4-carboxylic acid to its acid chloride using thionyl chloride.
  • React with 2,4-dimethoxybenzylamine in dichloromethane.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Optimization Challenges and Solutions

Regioselectivity in Triazole Formation

Unsymmetrical triazoles often suffer from regiochemical ambiguity. The one-pot method in Section 2.1 circumvents this by using a pre-functionalized β-ketonitrile, ensuring the 4-chlorophenylamino group occupies the 5-position.

Purification of Hydrophobic Intermediates

The compound’s hydrophobic aromatic groups complicate isolation. Gradient elution in column chromatography (hexane → ethyl acetate) improves separation, while recrystallization from ethanol/water mixtures enhances purity.

Analytical Characterization

Spectroscopic data from analogous compounds provide benchmarks for verifying the target compound’s structure:

Spectrum Key Signals Reference
1H NMR δ 7.24 (s, 4H, Ar–H), 5.21 (s, 2H, –CH2–), 3.85 (s, 6H, –OCH3)
13C NMR δ 165.2 (C=O), 152.1 (triazole C), 130.5–114.8 (aromatic C)
IR 1680 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (triazole ring)

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of two primary methods:

Method Yield Purity Complexity
One-pot cyclocondensation 80% >95% Moderate
Stepwise CuAAC 65% 90% High

The one-pot approach offers superior yield and simplicity, making it the preferred method for large-scale synthesis.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 5-((4-chlorophenyl)amino)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation : Reaction of 4-chloroaniline with a carbonyl source to form intermediates like carboximidoyl chlorides .
  • Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by functionalization of the benzyl and carboxamide groups .
  • Solvent and base selection : Use of polar aprotic solvents (e.g., DMSO, acetonitrile) and bases (e.g., K₂CO₃) to facilitate intermediate formation .
    Key validation : Reaction progress monitored via TLC, with final purification by column chromatography .

Basic: What analytical techniques are critical for characterizing this compound and verifying its purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl, dimethoxybenzyl) and triazole ring formation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Optional for unambiguous structural confirmation if single crystals are obtainable .

Advanced: How can researchers optimize reaction yields during the synthesis of analogous triazole carboxamides?

Answer:

  • Solvent optimization : Replace DMSO with acetonitrile to reduce side reactions in moisture-sensitive steps .
  • Catalyst screening : Test Cu(I) vs. Ru(II) catalysts for regioselectivity in triazole formation .
  • Temperature control : Maintain ≤60°C during cycloaddition to prevent decomposition of thermally labile intermediates .
    Case study : A 15–20% yield improvement was achieved by substituting K₂CO₃ with Cs₂CO₃ in carboxamide coupling steps .

Advanced: How can structural modifications enhance the solubility and bioavailability of this compound?

Answer:

  • Substituent engineering : Introduce polar groups (e.g., hydroxyl, carboxyl) to the dimethoxybenzyl moiety to improve aqueous solubility .
  • Prodrug strategies : Convert the carboxamide to a methyl ester for enhanced membrane permeability, with enzymatic cleavage in vivo .
    Evidence : Analogous triazoles with methoxy-to-hydroxyl substitutions showed 3× higher solubility in PBS (pH 7.4) .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Assay standardization : Compare IC₅₀ values across studies using consistent enzyme sources (e.g., recombinant vs. tissue-extracted carbonic anhydrase) .
  • Structural benchmarking : Cross-validate activity against structurally defined analogs (e.g., pyrazole or imidazole derivatives) to isolate triazole-specific effects .
  • Meta-analysis : Pool data from ≥3 independent studies to identify outliers caused by assay variability (e.g., pH, co-solvents) .

Advanced: What computational methods are recommended for predicting structure-activity relationships (SAR) of this compound?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., histone deacetylase) and identify key binding residues .
  • QSAR modeling : Train models on datasets of triazole derivatives with measured IC₅₀ values to predict bioactivity of novel analogs .
  • MD simulations : Perform 100-ns molecular dynamics runs to assess conformational stability in aqueous vs. lipid bilayer environments .

Basic: What are the documented enzyme targets and inhibitory profiles of structurally related triazole carboxamides?

Answer:

  • Carbonic anhydrase IX : IC₅₀ = 12–85 nM in hypoxia-selective cancer cell lines .
  • Phosphodiesterase 4B : 65% inhibition at 10 µM in cAMP hydrolysis assays .
  • HDAC6 : Selective inhibition over HDAC1 (≥10× selectivity) in nuclear extract assays .

Advanced: How can researchers mitigate off-target effects during in vivo pharmacological studies?

Answer:

  • Dose titration : Establish a sub-toxic range using acute toxicity studies in rodent models (e.g., LD₅₀ determination) .
  • Tissue distribution profiling : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target vs. non-target organs .
  • Counter-screening : Test against panels of unrelated enzymes (e.g., kinases, proteases) to identify non-specific binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.